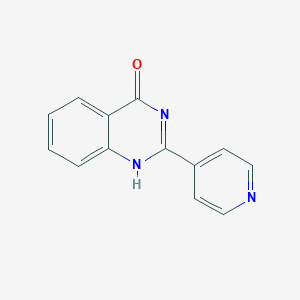

2-(Pyridin-4-yl)quinazolin-4-ol

描述

Overview of Quinazolinone as a Privileged Heterocyclic Scaffold in Drug Discovery

The quinazolinone nucleus, a fused heterocyclic system comprising a benzene (B151609) ring and a pyrimidinone ring, is widely recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, both naturally occurring and synthetic. nih.govomicsonline.org The structural rigidity and synthetic tractability of the quinazolinone core allow for the introduction of diverse substituents at various positions, enabling the fine-tuning of its pharmacological properties. juniperpublishers.comnih.gov This versatility has made it a cornerstone for the development of a wide array of therapeutic agents. repec.orguky.edu The lipophilic nature of quinazolinones also contributes to their ability to penetrate the blood-brain barrier, making them attractive candidates for targeting the central nervous system. nih.gov

Historical and Current Research Landscape of Quinazolinone Derivatives in Biological Applications

The history of quinazolinones in medicinal chemistry dates back to the mid-20th century, with the discovery of the sedative-hypnotic effects of methaqualone. omicsonline.org The first synthesis of a quinazolinone derivative was reported even earlier, in 1869. nih.govmdpi.com Since then, interest in this class of compounds has grown exponentially, with research revealing a broad spectrum of biological activities. nih.govnih.gov

Quinazolinone derivatives have been investigated for their potential as:

Anticancer agents mdpi.comnih.gov

Anti-inflammatory agents juniperpublishers.commdpi.com

Antimicrobial agents juniperpublishers.comnih.gov

Antiviral agents juniperpublishers.comnih.gov

Antimalarial agents juniperpublishers.comnih.gov

Antihypertensive agents juniperpublishers.comnih.gov

Anticonvulsant agents juniperpublishers.comnih.gov

This wide range of activities has cemented the quinazolinone scaffold as a versatile platform for drug development, with numerous derivatives having entered clinical trials and several being successfully marketed. omicsonline.orgresearchgate.net

Specific Focus on 2-(Pyridin-4-yl)quinazolin-4-ol within the Quinazolinone Class

Within the vast family of quinazolinones, this compound has garnered significant attention. This specific derivative is characterized by the substitution of a pyridine (B92270) ring at the 2-position of the quinazolinone core. ontosight.ai Its chemical structure and properties make it a subject of interest for various therapeutic applications. ontosight.ai

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H9N3O |

| Molecular Weight | 223.23 g/mol |

| Appearance | Solid |

| IUPAC Name | 2-(pyridin-4-yl)quinazolin-4(3H)-one |

| Data sourced from PubChem uni.lu |

Rationale and Academic Significance of Investigating this compound

The academic and research-driven interest in this compound is multifaceted. The presence of the pyridine ring introduces a key structural motif known to interact with various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the compound's binding affinity and selectivity for specific enzymes and receptors.

Recent studies have explored the potential of 2-(pyridin-4-yl)quinazolin-4-one derivatives as inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes implicated in cancer cell growth and survival. nih.gov For instance, certain derivatives have demonstrated antiproliferative activity against various cancer cell lines, including HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). nih.gov The rationale behind this research lies in the potential to develop novel and more effective anticancer therapies.

Furthermore, the general biological profile of quinazolinones, including their anti-inflammatory and antimicrobial properties, provides a strong basis for investigating this compound and its analogues for a range of other therapeutic applications. juniperpublishers.comnih.gov The synthesis of this compound is typically achieved through the cyclization of N-(2-carbamoylphenyl)picolinamide, which itself is prepared from 2-aminobenzamide (B116534) and picolinic acid. This synthetic accessibility allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyridin-4-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-10-3-1-2-4-11(10)15-12(16-13)9-5-7-14-8-6-9/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVWMIMELRGQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-23-7 | |

| Record name | 2-(pyridin-4-yl)quinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyridin 4 Yl Quinazolin 4 Ol and Its Analogs

Established Synthetic Pathways for Quinazolin-4(3H)-one Core Structures

The quinazolin-4(3H)-one core is a prevalent motif in numerous biologically active compounds. Consequently, a variety of synthetic methods have been developed for its construction, broadly categorized into condensation reactions, transition-metal-catalyzed cyclizations, and metal-free strategies.

Condensation Reactions Involving Anthranilamides and Related Precursors

A foundational and widely utilized method for the synthesis of quinazolin-4(3H)-ones is the condensation of anthranilamide or related precursors with a suitable one-carbon source. This approach typically involves the reaction of a 2-aminobenzamide (B116534) derivative with an aldehyde, carboxylic acid, or other carbonyl-containing compound.

One of the most classic methods is the Niementowski quinazoline (B50416) synthesis , which involves the thermal condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. While historically significant, this method often requires high temperatures and can result in moderate yields.

Modern variations of this condensation approach offer milder reaction conditions and improved efficiency. For instance, the one-pot synthesis of quinazolinones can be achieved through the cyclocondensation of anthranilamides and aldehydes. These reactions can be promoted by catalysts such as p-toluenesulfonic acid, followed by an oxidative dehydrogenation step. A variety of aldehydes, including aromatic, aliphatic, and heterocyclic aldehydes, can be employed in these reactions, demonstrating the versatility of this approach. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization.

The use of solid supports and microwave irradiation has also been explored to enhance the efficiency of these condensation reactions. For example, gallium-containing MCM-22 zeolite materials have been shown to be effective catalysts for the cyclocondensation of anthranilamide with various aldehydes, offering high yields and the use of green solvents.

Transition-Metal-Catalyzed Approaches in Quinazolinone Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including quinazolin-4(3H)-ones. Palladium and copper catalysts are most prominently featured in these methodologies, enabling the formation of the quinazolinone ring system under relatively mild conditions.

Palladium-catalyzed reactions offer efficient routes to 2-substituted quinazolin-4(3H)-ones. One notable strategy involves the carbonylative cyclization of o-nitrobenzamide with alcohols. This process, catalyzed by a palladium complex, proceeds via a cascade reaction that includes alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all without the need for an external reducing or oxidizing agent.

Another palladium-catalyzed approach is the tandem reaction of 2-(quinazolinone-3(4H)-yl)benzonitriles with arylboronic acids, which provides access to 2-(4-arylquinazolin-2-yl)anilines, versatile intermediates for further functionalization. Palladium catalysts, in conjunction with various ligands, have been shown to be effective for these transformations.

Copper-catalyzed methods provide an alternative and often more economical approach to the synthesis of quinazolinones. A facile one-pot condensation reaction has been developed using a copper catalyst for the synthesis of quinazolinone derivatives from 2-bromobenzoic acid, aqueous ammonia, and an aldehyde. This method proceeds via in situ amine generation and involves the formation of four new C-N bonds.

Another innovative copper-catalyzed approach involves the reaction of readily available 2-arylindoles with amines or ammonium (B1175870) salts in the presence of oxygen. This method is characterized by its simplicity, mild reaction conditions, and tolerance of a broad range of functional groups.

Metal-Free Cyclo-condensation Strategies

Driven by the principles of green chemistry, metal-free synthetic strategies for quinazolin-4(3H)-ones have gained significant attention. These methods avoid the use of potentially toxic and expensive metal catalysts, often employing readily available and environmentally benign reagents.

One such approach involves the aerobic oxidation of a mixture of anthranilamides and aldehydes in a solvent like dimethyl sulfoxide (B87167) (DMSO). This protocol is operationally simple and exhibits a broad substrate scope. Visible light has also been utilized to promote the catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with aldehydes at room temperature.

Acid-catalyzed cyclocondensation represents another important metal-free strategy. For example, p-toluenesulfonic acid can catalyze the reaction between 2-aminobenzamides and aldehydes, which is then followed by an oxidative dehydrogenation step using an oxidant like phenyliodine diacetate (PIDA). This one-pot method offers mild reaction conditions and is applicable to a wide range of substrates. Furthermore, the annulation of anthranilic esters with N-pyridyl ureas provides a metal-free route to 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, which can be precursors to other quinazolinone derivatives.

Specific Synthetic Routes Leading to 2-(Pyridin-4-yl)quinazolin-4-ol

The synthesis of the target compound, this compound, can be achieved by applying the general methodologies described above, with pyridine-4-carboxaldehyde or a derivative serving as the key precursor for the pyridine (B92270) moiety.

A common and direct approach is the condensation of anthranilamide with pyridine-4-carboxaldehyde . This reaction can be carried out under various conditions, often involving a catalyst and an oxidant. For instance, a one-pot synthesis can be performed using p-toluenesulfonic acid as a catalyst to facilitate the initial cyclocondensation, followed by oxidation with phenyliodine diacetate (PIDA) to yield the final aromatic quinazolinone.

Another viable route involves the reaction of anthranilic acid with isonicotinamide (B137802) (the amide of pyridine-4-carboxylic acid) under Niementowski reaction conditions, which typically involves heating the reactants at high temperatures.

A specific example of the synthesis of this compound involves the reaction of 2-aminobenzamide with pyridine-4-carboxaldehyde. The reaction can be performed in a solvent such as ethanol, often with the addition of a catalytic amount of acid to promote the initial imine formation. The subsequent cyclization and oxidation to the final product can be achieved by heating in the presence of an oxidizing agent or by exposure to air over an extended period.

The following table summarizes a representative synthetic approach for this compound:

| Reactants | Reagents/Conditions | Product | Yield |

| Anthranilamide, Pyridine-4-carboxaldehyde | 1. p-Toluenesulfonic acid (cat.), THF, reflux2. Phenyliodine diacetate (PIDA), rt | This compound | Moderate to Good |

It is important to note that optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is often necessary to achieve the best yields and purity of the final product. The choice of a specific synthetic route may depend on the availability of starting materials, desired scale of the reaction, and considerations for environmental impact.

Amidation and Subsequent Cyclization Protocols

A primary and versatile route to 2-substituted quinazolin-4(3H)-ones involves the initial formation of an amide bond followed by a cyclization step. This strategy typically begins with anthranilic acid or its derivatives, such as 2-aminobenzamide or methyl anthranilate.

One common pathway involves the acylation of an anthranilamide with a pyridine-4-carbonyl derivative (e.g., isonicotinoyl chloride) to form an N-(2-carbamoylphenyl)picolinamide intermediate. This intermediate is then subjected to dehydrative cyclization, often under thermal or acid/base-catalyzed conditions, to yield the final quinazolinone product. Variations of this method have been successfully employed for the synthesis of various 2-aryl and 2-heteroaryl quinazolinones. For instance, the reaction of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by an oxidative dehydrogenation step, provides an efficient route to the quinazolinone core organic-chemistry.org.

Another established protocol is the reaction of 2-aminobenzoic acid derivatives with nitriles. For example, the synthesis of 2-(pyridin-3-yl) analogs has been achieved by reacting 2,3-pyridine dicarboxylic anhydride (B1165640) with anthranilic acid, which proceeds through an amide intermediate that undergoes cyclodehydration researchgate.net. Similarly, metal-free procedures for the oxidative cyclization of 2-fluorobenzaldehydes with 2-aminopyridines have been developed using organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) frontiersin.org.

The table below summarizes representative conditions for amidation-cyclization strategies leading to quinazolinone scaffolds.

| Starting Materials | Reagents & Conditions | Product Type | Reference |

| 2-Aminobenzamide, Styrenes | p-TsOH, DTBP, DMSO | 2-Aryl-quinazolin-4(3H)-ones | mdpi.com |

| 2-Aminobenzamides, Aldehydes | p-Toluenesulfonic acid, then PIDA | 2-Substituted-quinazolin-4(3H)-ones | organic-chemistry.org |

| Anthranilic acid, 2,3-Pyridine dicarboxylic anhydride | Acetic acid, reflux | 2-(Pyridin-3-yl)-4(3H)-quinazolinone | researchgate.net |

| 2-Iodo benzoate (B1203000) esters, Amidines | Pd₂(dba)₃, Xantphos | Substituted quinazolin-4(3H)-ones | nih.gov |

Derivatization from Key Precursors (e.g., thioxo or hydrazino quinazolinones)

An alternative synthetic approach involves the modification of a pre-formed quinazolinone ring that is functionalized at the C-2 position. Key precursors for this strategy include 2-thioxoquinazolinones and 2-hydrazinoquinazolinones, where the thioxo or hydrazino group serves as a versatile synthetic handle.

From 2-Thioxoquinazolinones: The synthesis often begins with the creation of a 3-(pyridin-4-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This can be achieved by reacting a suitable anthranilic acid derivative with 4-isothiocyanatopyridine. The resulting 2-thioxo group is readily S-alkylated, for example, with dimethyl sulfate (B86663) in an alkaline medium, to produce a 2-(methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one researchgate.net. The 2-methylthio group is an excellent leaving group and can be displaced by various nucleophiles to introduce a wide range of substituents at the C-2 position, although direct conversion to the 2-(pyridin-4-yl) structure is less common via this specific displacement. The reactivity of the thioxo group has been demonstrated in its use as a precursor for cyclodesulfurization reactions to build more complex fused heterocyclic systems researchgate.net.

From 2-Hydrazinoquinazolinones: The 2-hydrazino group is another valuable precursor for derivatization. 2-Hydrazinoquinazolinones can be condensed with various carbonyl compounds. For instance, the reaction of hydrazono quinazolinone derivatives can be achieved through the coupling of diazonium salts of amino-substituted quinazolinones with active methylene (B1212753) compounds mdpi.com. While not starting directly from a 2-hydrazino precursor, this demonstrates the formation and reactivity of hydrazono linkages on the quinazolinone scaffold, which are structurally related and offer pathways for further modification mdpi.com.

The following table outlines derivatization approaches using key precursors.

| Precursor | Reaction | Intermediate/Product | Reference |

| 3-(pyridin-4-yl)-2-thioxo-quinazolin-4(1H)-one | Alkylation with dimethyl sulfate | 2-(methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one | researchgate.net |

| Diazonium salt of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one | Reaction with ethyl acetoacetate | Hydrazono quinazolinone derivative | mdpi.com |

| 2-Thioxoquinazolinone | Cyclodesulfurization with triphenylbismuth (B1683265) dichloride | Benzimidazoquinazolinones | researchgate.net |

Strategies for Scaffold Derivatization of this compound

Further chemical diversity can be achieved by modifying the core this compound structure. These modifications can be targeted at the quinazolinone ring itself, particularly at the C-4 and N-3 positions, or at the peripheral pyridine moiety.

Chemical Modifications at the Quinazolinone Ring (e.g., C-4, N-3)

The quinazolinone ring offers several sites for chemical modification. The C-4 hydroxyl group (in the enol tautomer) and the N-3 nitrogen atom are the most common targets for derivatization.

Modifications at the C-4 Position: The oxygen functionality at the C-4 position, which exists in a tautomeric equilibrium between the keto form (quinazolin-4-one) and the enol form (quinazolin-4-ol), is a key site for derivatization. A crucial transformation is the conversion of the 4-oxo group into a 4-chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-substituted-4-chloroquinazoline is a highly reactive intermediate. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and sources of cyanide. This nucleophilic substitution allows for the introduction of diverse functionalities at the C-4 position. For example, this strategy has been used to synthesize 4-cyano-2-arylquinazolines from their 4-oxo precursors nih.gov.

Modifications at the N-3 Position: The nitrogen atom at the N-3 position of the quinazolinone ring can be alkylated or arylated. Deprotonation with a suitable base, followed by reaction with an electrophile like an alkyl or benzyl (B1604629) halide, introduces a substituent at this position. This approach has been used to synthesize a wide range of N-3 substituted quinazolinones. For instance, novel quinazolin-4-one hybrids have been prepared by linking them to other scaffolds via the N-3 position nih.gov.

The table below provides examples of derivatization strategies for the quinazolinone ring.

| Position | Reaction Type | Reagents | Resulting Functionality | Reference |

| C-4 | Chlorination | POCl₃ or SOCl₂ | 4-Chloro | nih.gov |

| C-4 | Nucleophilic Substitution (of 4-Cl) | KCN/NaCN | 4-Cyano | nih.gov |

| N-3 | Alkylation | Alkyl halide, Base | N-Alkyl | nih.gov |

Substitutions on the Pyridine Moiety

Introducing substituents directly onto the pyridine ring of this compound can be challenging due to the electron-deficient nature of the pyridine ring. Therefore, a more common and effective strategy is to utilize a pre-functionalized pyridine derivative during the initial synthesis. This involves using a substituted isonicotinic acid or its corresponding derivative in the amidation and cyclization protocols described in section 2.2.1.

However, methods for the direct functionalization of pyridine rings are known and could potentially be applied. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating C-C bonds. If a halo-substituted pyridine precursor is used in the initial synthesis (e.g., 2-chloro-4-isonicotinic acid), the resulting halogenated this compound can serve as a substrate for subsequent cross-coupling reactions to introduce aryl or alkyl groups chim.it.

Another approach involves the activation of the pyridine ring towards nucleophilic substitution. This can be achieved by converting the pyridine nitrogen to a pyridine-N-oxide. The N-oxide group activates the positions ortho and para to the nitrogen, facilitating nucleophilic attack. After the substitution reaction, the N-oxide can be removed by reduction. Reactions of pyridinols with perhalopyridines have shown that substitution can occur on the pyridine ring, demonstrating its reactivity under certain conditions researchgate.net.

| Strategy | Description | Example Reaction | Reference |

| Pre-functionalization | Using a substituted pyridine derivative (e.g., substituted isonicotinic acid) in the initial quinazolinone synthesis. | Condensation of 2-aminobenzamide with 2-chloroisonicotinic acid. | N/A |

| Cross-Coupling | Using a halo-substituted pyridine precursor followed by a Pd-catalyzed reaction like Suzuki or Stille coupling. | Suzuki-Miyaura reaction of a bromo-substituted pyridine moiety with a boronic acid. | chim.it |

| N-Oxide Formation | Activation of the pyridine ring towards nucleophilic substitution by forming the pyridine-N-oxide. | Nucleophilic substitution on the N-oxide, followed by deoxygenation. | N/A |

Preclinical Biological Activities and Mechanistic Studies of 2 Pyridin 4 Yl Quinazolin 4 Ol Derivatives

Investigations into Anticancer and Antiproliferative Activities

Derivatives of the 2-(Pyridin-4-yl)quinazolin-4-ol scaffold have demonstrated notable antiproliferative activity across various cancer cell lines. Research has focused on modifying the core structure to enhance potency and selectivity against cancer cells.

The PI3K/Akt signaling pathway is frequently overactivated in many human cancers, playing a crucial role in cell proliferation, survival, and apoptosis. nih.gov Consequently, it has become a key target for anticancer drug development. nih.gov

Researchers have synthesized and evaluated 2-(pyridin-4-yl)quinazolin-4(3H)-ones as potential inhibitors of PI3K. nih.govmdpi.com In one study, a series of these compounds were tested for their antiproliferative effects on HePG-2 (liver), MCF-7 (breast), and HCT116 (colon) cancer cell lines. The PI3K inhibitory activity of these compounds was confirmed using the ADP-Glo™ kinase assay. mdpi.com

Similarly, a series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were designed as PI3K inhibitors. nih.gov Two compounds from this series, 7i and 7m, showed potent inhibitory activity against human non-small cell lung cancer (NSCLC) HCC827 cells, with IC₅₀ values of 1.12 μM and 1.20 μM, respectively. These compounds exhibited lower toxicity towards normal human liver cells (H7702), indicating a degree of selectivity for cancer cells. nih.gov Further investigation confirmed that these compounds exert their anticancer effects by targeting the PI3K/Akt pathway. nih.gov Additionally, other studies have identified 6-aryl-4-phenylamino-quinazoline analogs as inhibitors of phosphoinositide-3-kinase. researchgate.net

Table 1: Antiproliferative Activity of 6-(pyridin-3-yl) quinazolin-4(3H)-one Derivatives

| Compound | Cell Line | IC₅₀ (μM) nih.gov |

|---|---|---|

| 7i | HCC827 (NSCLC) | 1.12 |

| SH-SY5Y (Neuroblastoma) | - | |

| LM3 (Hepatocellular Carcinoma) | - | |

| H7702 (Normal Liver) | 8.66 | |

| 7m | HCC827 (NSCLC) | 1.20 |

| SH-SY5Y (Neuroblastoma) | - | |

| LM3 (Hepatocellular Carcinoma) | - |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

The anticancer effects of this compound derivatives are mediated through complex molecular mechanisms, primarily involving the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

A common mechanism by which quinazoline (B50416) derivatives inhibit cancer cell proliferation is by inducing cell cycle arrest, often at the G2/M checkpoint. This prevents the cells from entering mitosis and subsequently leads to cell death.

Studies on 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives have shown that they can induce cell cycle arrest in the G2/M phase. nih.govnih.gov For instance, compound 7i was found to cause a significant G2/M phase arrest in HCC827 lung cancer cells. nih.gov Other quinazolin-4(3H)-one derivatives have also been reported to arrest cancer cells in the G2/M phase, highlighting this as a key antitumor mechanism of this class of compounds. mdpi.comnih.gov For example, one 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was shown to induce G2/M-phase arrest, which was associated with an upregulation of cell cycle protein B. mdpi.com In contrast, other related quinazolin-4-one derivatives have been observed to induce cell cycle arrest at the G1 or pre-G1 phase. nih.govnih.gov

Inducing apoptosis is a critical goal of cancer therapy. Several derivatives of this compound have been shown to be potent inducers of apoptosis in cancer cells.

The 6-(pyridin-3-yl) quinazolin-4(3H)-one derivative, compound 7i, was found to induce apoptosis in HCC827 cells through a caspase-dependent pathway. nih.gov Another study on a different quinazolin-4-one derivative, compound 17, provided a detailed look at the apoptotic mechanism in MCF-7 breast cancer cells. This compound was found to significantly increase apoptotic cell death by upregulating the expression of several pro-apoptotic genes, including p53, PUMA, Bax, and caspases 3, 8, and 9. nih.gov Concurrently, it decreased the expression of the anti-apoptotic gene Bcl-2. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, has also been observed following treatment with quinazolinone derivatives. mdpi.com These findings are consistent with the mechanisms of other quinazoline-based anticancer agents, which also modulate Bax and caspase levels to inhibit cancer cell growth. researchgate.net

Table 2: Apoptotic Protein Modulation by Quinazolin-4-one Derivative 17 in MCF-7 Cells

| Gene/Protein | Effect nih.gov | Role in Apoptosis |

|---|---|---|

| p53 | Upregulated | Pro-apoptotic |

| PUMA | Upregulated | Pro-apoptotic |

| Bax | Upregulated | Pro-apoptotic |

| Caspase-3 | Upregulated | Pro-apoptotic (Executioner) |

| Caspase-8 | Upregulated | Pro-apoptotic (Initiator) |

| Caspase-9 | Upregulated | Pro-apoptotic (Initiator) |

| Bcl-2 | Downregulated | Anti-apoptotic |

Data sourced from European Journal of Medicinal Chemistry. nih.gov

In addition to the PI3K pathway, derivatives of this compound have been investigated as inhibitors of other kinases that are critical for tumor growth and survival.

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that, when dysregulated, can drive tumor progression in a variety of cancers. sci-hub.st The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) belonging to this class. nih.govbiointerfaceresearch.com

Numerous studies have focused on synthesizing and evaluating this compound derivatives as EGFR inhibitors. For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were developed as potential dual inhibitors of EGFR and HER2. nih.gov One specific derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745), demonstrated potent and selective inhibition of EGFR with an IC₅₀ value of 0.096 μM and showed significant anticancer activity against the MCF-7 breast cancer cell line (IC₅₀ = 2.49 μM). semanticscholar.orgmdpi.com

Other research has shown that quinazolin-4-one derivatives can inhibit EGFR with potencies comparable to the reference drug erlotinib. nih.govresearchgate.net One such compound inhibited EGFR with an IC₅₀ of 0.072 μM and was found to downregulate the downstream effectors PI3K, AKT, and mTOR. nih.govresearchgate.net Molecular docking studies have further supported these findings, illustrating how these compounds can bind effectively within the ATP-binding site of the EGFR kinase domain. nih.govmdpi.com

Table 3: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Structure Description | EGFR IC₅₀ (μM) | Ref. |

|---|---|---|---|

| Compound 17 | Quinazolin-4-one derivative | 0.072 | nih.gov |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | 2-(pyridin-3-yl) quinazoline derivative | 0.096 | mdpi.com |

| Compound 6g | Quinazoline with C-6 benzamide (B126) | 0.005 | sci-hub.st |

Data compiled from multiple sources. nih.govsci-hub.stmdpi.com

Targeted Kinase Inhibition Studies

Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition

Derivatives of the quinazoline scaffold have been a focus of research for developing inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a key therapeutic target in certain cancers, particularly HER2-positive breast cancer. nih.govgoogle.com The goal is to create inhibitors with high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR) to enhance therapeutic efficacy and reduce side effects. nih.gov

Researchers have synthesized novel series of quinazoline derivatives, demonstrating improved selectivity for HER2. nih.gov For instance, by replacing a quinoline (B57606) moiety with a bioisosteric analog, scientists developed derivatives with 7- to 12-fold enhanced selectivity for HER2 in kinase assays compared to the established drug, lapatinib. nih.gov One notable derivative, compound 14f , not only showed potent inhibition of HER2 phosphorylation at the cellular level but also exhibited significant inhibition of colony formation in HER2-dependent SKBR3 cells. nih.gov These findings highlight the potential of these compounds as new therapeutic options for HER2-positive cancers. nih.gov

Other studies have focused on creating dual EGFR/HER2 inhibitors. For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated for their inhibitory activity. nih.gov Additionally, 6- and 7-substituted amino-4-anilinequinazoline derivatives have been developed as irreversible dual EGFR/HER2 inhibitors. mdpi.com

Evaluation in Preclinical Cancer Cell Models (e.g., HePG-2, MCF-7, HCT116)

The anticancer potential of this compound derivatives and related quinazoline compounds has been assessed in various preclinical cancer cell line models. These studies aim to determine the cytotoxic and anti-proliferative effects of these compounds.

One study synthesized 2-(pyridin-4-yl)quinazolin-4(3H)-ones and evaluated their effects on HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines. mdpi.com Notably, one of the synthesized compounds displayed anti-HePG2 activity with an IC50 of 60.29 ± 1.06 µM, which was comparable to the standard drug adriamycin (IC50 = 69.60 ± 1.50 µM). mdpi.com

Further research on quinazolin-4(3H)-one derivatives has demonstrated their potential as VEGFR-2 inhibitors with anti-proliferative activity against HePG-2, HCT116, and MCF-7 cells. nih.govnih.govresearchgate.net One particular compound showed IC50 values of 3.74 ± 0.14 µM, 5.00 ± 0.20 µM, and 6.77 ± 0.27 µM against these cell lines, respectively, outperforming the positive controls doxorubicin (B1662922) and sorafenib. nih.gov Another promising derivative, compound 31 , was the most active in a separate study, with IC50 values of 3.97 ± 0.2 µM, 4.83 ± 0.2 µM, and 4.58 ± 0.3 µM against the same cell lines. nih.gov

The cytotoxic activity of other quinazoline derivatives has also been explored. For instance, a 6-bromo-2-(pyridin-3-yl) quinazolin-4-amine derivative showed potent anticancer activity against the MCF-7 cell line with an IC50 of 2.49 μM. mdpi.comresearchgate.net Triazolo[4,3-c]quinazolines have also been tested against a panel of cancer cell lines including HepG2, MCF-7, and HCT-116, showing strong EGFR inhibitory activity. mdpi.com

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds

Exploration of Antimicrobial Activities

The antimicrobial properties of quinazoline derivatives have been investigated, showing potential against a range of bacteria and fungi. ontosight.ai

Antibacterial Efficacy and Spectrum (e.g., against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

Quinazolin-4(3H)-one derivatives have demonstrated pharmacological effects against various bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. eco-vector.com Studies on N2,N4-disubstituted quinazoline-2,4-diamines have shown potent antibacterial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1 to 64 µg/mL. researchgate.net

One study found that the compound 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) showed superior activity among the synthesized compounds. frontiersin.org Another series of quinazolinone derivatives revealed that 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one exhibited potent in vitro antimicrobial activity with MICs of 25.6 ± 0.5 µg/mL against Staphylococcus aureus, 24.3 ± 0.4 µg/mL against Bacillus subtilis, 30.1 ± 0.6 µg/mL against Pseudomonas aeruginosa, and 25.1 ± 0.5 µg/mL against Escherichia coli. researchgate.net Dihydroquinazolinone derivatives have also been synthesized and tested, with some compounds showing high activity against P. aeruginosa and B. subtilis. researchgate.net

Antifungal Efficacy and Spectrum (e.g., against Aspergillus fumigatus, Saccharomyces cerevisiae, Candida albicans)

Quinazolinone derivatives have been synthesized and evaluated for their antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. psu.eduscispace.com The introduction of different heterocyclic moieties at the 2 and 3 positions of the quinazolinone nucleus can modulate the antifungal activity. psu.edu

One study reported that 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one showed the most potent in vitro antifungal activity with MICs of 18.3 ± 0.6 µg/mL against Aspergillus fumigatus, 23.1 ± 0.4 µg/mL against Saccharomyces cerevisiae, and 26.1 ± 0.5 µg/mL against Candida albicans. researchgate.net Pyridine (B92270) amide derivatives have also been shown to have good anti-Candida and anti-Aspergillus profiles in vitro. researchgate.net

Table 2: Antimicrobial Activity of Quinazoline Derivatives

Mechanistic Insights into Antibacterial Action (e.g., inhibition of bacterial RNA transcription/translation)

The antibacterial mechanism of quinazoline derivatives is an area of active investigation. It has been suggested that quinoline derivatives, which form the structural basis of quinazolinones, may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase. eco-vector.com This action disrupts essential bacterial processes, leading to cell death. Further research is needed to fully elucidate the specific mechanisms by which this compound and its derivatives exert their antibacterial effects.

Anti-Inflammatory Research

Quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov Several studies have reported the potential of these compounds to inhibit inflammation, suggesting their utility in treating inflammatory conditions. orientjchem.orgresearchgate.net

In one study, a series of newer quinazolin-4-one derivatives were synthesized and showed anti-inflammatory activity with inhibition of edema ranging from 16.3% to 36.3%. nih.gov Another study designed and synthesized a novel class of 4-amino quinazoline derivatives, with one compound, N-(4-fluorophenyl)quinazolin-4-amine, demonstrating potent anti-inflammatory activity. mdpi.com

The development of fluorinated quinazolinone derivatives has also been a focus, with several compounds showing strong interactions at the COX-2 binding sites in molecular modeling studies, indicating a potential mechanism for their anti-inflammatory effects. orientjchem.org Researchers are actively investigating quinazoline derivatives as powerful anti-inflammatory drugs, with a focus on targeting key proteins involved in the inflammatory response. ijfmr.com

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

Derivatives of the this compound scaffold have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Some pyrimidine (B1678525) derivatives have shown significant inhibitory activity against the COX-2 enzyme. rsc.org For instance, certain pyrimidine analogs demonstrated potent suppression of COX-2 activity with IC50 values as low as 0.12 ± 0.0001 μM, which is more potent than the commonly used nonsteroidal anti-inflammatory drugs (NSAIDs) indomethacin (B1671933) (IC50 = 2.63 ± 0.0005 μM) and celecoxib (B62257) (IC50 = 0.30 ± 0.0004 μM). rsc.org Further studies on pyrano[2,3-d]pyrimidine derivatives also revealed noteworthy in vitro anti-inflammatory activity through potent COX-2 inhibition, with IC50 values around 0.04 μmol, comparable to celecoxib. rsc.org The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.

Modulation of Inflammatory Mediators (e.g., PGE2, IL-1b, IL-6, TNF-a)

The anti-inflammatory effects of this compound derivatives extend to the modulation of various pro-inflammatory mediators. The biosynthesis of these mediators is a critical aspect of the inflammatory response, and their inhibition is a key strategy for treating inflammatory diseases. tsijournals.com Quinazoline derivatives have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). tsijournals.com For example, certain pyrimidine derivatives have been observed to significantly decrease the mRNA expression of inducible nitric oxide synthase (iNOS) and COX-2, which in turn reduces the production of inflammatory mediators. rsc.org The presence of electron-releasing groups on the pyrimidine skeleton, such as pyridine, has been linked to enhanced anti-inflammatory activity. rsc.org

Other Significant Biological Activities

Antihistaminic Activity (H1 Receptor Antagonism)

A series of 1-substituted-4-(pyridin-4-yl) nih.govresearchgate.netnih.gov triazolo [4,3-a] quinazolin-5(4H)-ones have been synthesized and evaluated for their H1-antihistaminic activity. researchgate.net In a study using the histamine-induced bronchoconstriction method in guinea pigs, one of the most potent compounds, 1-methyl-4-(pyridin-4-yl) nih.govresearchgate.netnih.gov triazolo [4,3-a] quinazolin-5(4H)-one (S5), demonstrated 72.85% protection, which was comparable to the reference drug chlorpheniramine (B86927) maleate (B1232345) (70.09%). researchgate.net Notably, this compound exhibited negligible sedative properties (5.09%) compared to chlorpheniramine maleate (29.58%), suggesting its potential as a non-sedating antihistaminic agent. researchgate.net

Antiviral Activity (e.g., anti-influenza, anti-HIV)

The this compound scaffold has demonstrated promising antiviral properties. A series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones were synthesized and showed potent anti-influenza A virus activity, with most compounds exhibiting IC50 values between 51.6 and 93.0 μM. nih.gov The most potent compound, a N3 imidazol-1-ylpropyl-substituted derivative, was found to inhibit both viral neuraminidase and the cellular NF-κB signaling pathway. nih.gov

Furthermore, other quinazoline derivatives have been investigated for their antiviral effects against a range of viruses. mdpi.com For instance, certain 2,4-disubstituted quinazoline derivatives have shown significant anti-influenza virus activity with IC50 values below 10 μM. mdpi.comnih.gov Some quinazoline-containing compounds have demonstrated strong activity against influenza A with an IC50 of 1.29 μM and acceptable cytotoxicity. researchgate.net Additionally, derivatives have been explored for their potential against other viruses, including HIV, with some showing activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com

Anti-Trypanosomal Efficacy

Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. nih.govresearchgate.netacs.org Through virtual screening and subsequent chemical optimization, a series of 2-(pyridin-2-yl)quinazolines were identified with significant efficacy against T. cruzi. nih.govresearchgate.netacs.org One promising compound demonstrated a clear reduction of parasitemia in an in vivo model of the infection. nih.govresearchgate.net Modifications to the quinazoline core, particularly at the 2- and 4-positions, were found to be critical for enhancing anti-trypanosomal activity. nih.govacs.org Further studies on 2-aroyl quinazolinones also showed their efficacy against Trypanosoma brucei and Trypanosoma cruzi. uantwerpen.be

Inhibition of Other Key Enzymes (e.g., Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDAC), Bacterial DNA Polymerase III)

The versatility of the quinazoline scaffold is further highlighted by its derivatives' ability to inhibit a range of other crucial enzymes.

Poly(ADP-ribose) polymerase (PARP) Inhibition: Several quinazolin-4(3H)-one and quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1, an enzyme involved in DNA repair and a target for cancer therapy. nih.govekb.egnih.gov One compound, 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl 4(3H)quinazolin -one, was found to be a potent PARP1 inhibitor with an IC50 value of 14 nM. nih.gov Some derivatives have also shown dual inhibition of PARP-1 and PARP-2. ekb.eg

Histone Deacetylase (HDAC) Inhibition: Quinazolin-4-one based hydroxamic acids have been designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs). nih.gov These compounds showed high potency, particularly against HDAC6. nih.gov Additionally, some 6-(1,2,3-triazol-4-yl)-4-amino-quinazoline derivatives have demonstrated multitarget inhibitory activity against EGFR, HER2, HDAC1, and HDAC6. mdpi.com

Bacterial DNA Polymerase III Inhibition: A novel series of quinazolin-2-ylamino-quinazolin-4-ols has been discovered as inhibitors of bacterial DNA polymerase III, an essential enzyme for bacterial DNA replication. nih.govcolorado.edu This inhibition leads to bacterial cell death, and these compounds have shown activity against major Gram-positive pathogens, including drug-resistant strains of S. aureus (MRSA). colorado.edu

Structure Activity Relationship Sar Studies of 2 Pyridin 4 Yl Quinazolin 4 Ol Analogs

Impact of Substituents on the Quinazolinone Core on Biological Activity

The quinazolinone core is a crucial component for the biological activity of this class of compounds. nih.gov Modifications at positions 2, 3, 4, 6, and 8 have been shown to significantly affect their potency. nih.gov

Role of Substitutions at Position 2 (e.g., heteroaryl moiety)

The substituent at position 2 of the quinazolinone ring plays a pivotal role in the molecule's biological activity. The introduction of various groups at this position can modulate the compound's properties. For instance, the presence of methyl, amine, or thiol groups at this position is considered essential for antimicrobial activities. nih.gov

The nature of the aryl or heteroaryl group at position 2 is a key determinant of activity. While a phenyl group can be a starting point, its replacement with other heterocyclic rings can lead to varied outcomes. For example, replacing the phenyl group with a 2-pyridyl moiety resulted in an inactive compound in one study, whereas a 2-thiazolyl analog retained activity comparable to the parent compound. acs.org Furthermore, the introduction of a hydroxyl-substituted phenyl ring at position 2 has been shown to be beneficial for antioxidant activity. mdpi.com Specifically, the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) group or a second hydroxyl group in the ortho or para positions of the phenyl ring, is required for antioxidant effects. mdpi.com

Here is a data table summarizing the impact of position 2 substitutions:

| Position 2 Substituent | Observed Effect on Biological Activity | Reference |

| Methyl, Amine, Thiol groups | Essential for antimicrobial activities. | nih.gov |

| 2-Pyridyl | Inactive in a specific analog series. | acs.org |

| 2-Thiazolyl | Retained comparable activity to the phenyl analog. | acs.org |

| Hydroxy-substituted phenyl | Beneficial for antioxidant activity, especially with additional hydroxyl or methoxy groups. | mdpi.com |

| Phenyl-morpholine-methanone | Potency similar to the parent N-phenyl compound. | acs.org |

Significance of Substituents at Position 3

Substitutions at the 3-position of the quinazolinone ring are also critical for biological activity. The presence of a substituted aromatic ring at this position is often considered important for antimicrobial effects. nih.gov For instance, the introduction of a 4-fluorophenyl group at position 3 has been noted in several active compounds.

Research has shown that the nature of the substituent at this position can significantly influence the compound's potency. For example, in a series of anti-inflammatory agents, a 3-(4-fluorophenyl) derivative with a specific side chain at position 2 exhibited the strongest activity.

Influence of Modifications at Position 4 (e.g., amine or substituted amine)

Modifications at the 4-position of the quinazolinone core, often involving an amine or substituted amine, have a profound impact on biological activity. nih.gov The introduction of different amine-containing moieties can lead to significant changes in potency and selectivity.

For example, the replacement of the 4-oxo group with a 4-amino group is a common strategy. Further substitution on this amino group can fine-tune the activity. In a series of EGFR inhibitors, inserting a hydrophilic moiety at position 4 increased inhibitory activity. nih.gov The replacement of an aniline (B41778) residue at the C-4 position with 3-amino-pyridine was found to conserve the activity. nih.gov

The following table highlights the influence of modifications at position 4:

| Position 4 Modification | Observed Effect on Biological Activity | Reference |

| Amine or substituted amine | Can improve antimicrobial activities. | nih.gov |

| Hydrophilic moiety (in EGFR inhibitors) | Increased inhibitory activity. | nih.gov |

| 3-Amino-pyridine (replacing aniline) | Conserved activity. | nih.gov |

| 4-Anilino-quinazoline scaffold | A common backbone for various inhibitors. | nih.govmdpi.com |

Effect of Halogenation at Positions 6 and 8 on Efficacy

Halogenation at the 6 and 8 positions of the quinazolinone core has been identified as a key strategy for enhancing biological efficacy. nih.gov The introduction of halogen atoms, such as iodine or bromine, can significantly improve the antimicrobial and anticancer properties of these compounds.

Specifically, the presence of iodine at positions 6 and 8 has been shown to significantly improve antibacterial activity. nih.gov Similarly, a 6-bromo substituent is a common feature in many potent quinazoline (B50416) derivatives. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and evaluated as potential dual EGFR-HER2 inhibitors. mdpi.com In this series, a compound with a 4-bromo-phenylethylidene-hydrazinyl group at position 4 displayed high inhibitory activity. mdpi.com

Structure-Activity Relationships of the Pyridine (B92270) Moiety and its Modifications

The pyridine moiety in 2-(Pyridin-4-yl)quinazolin-4-ol is a critical pharmacophoric element, and its modification has been a key focus of SAR studies. The position of the nitrogen atom within the pyridine ring and the nature of substituents on this ring can dramatically alter the compound's biological profile.

For instance, in a series of p38 MAPK inhibitors, the presence of a pyridin-4-yl moiety was found to be crucial for bioactivity. rsc.org The nitrogen of the pyridine ring is often involved in key hydrogen bonding interactions with the target protein.

Systematic studies on related pyrimidine-4-carboxamides have shown that the N-methylphenethylamine substituent on the pyrimidine (B1678525) ring is important for inhibitory activity, with its complete removal leading to inactive compounds. acs.org This highlights the sensitivity of the biological activity to even small changes in the heteroaromatic moiety.

Conformational Analysis and Pharmacophore Requirements for Activity

The three-dimensional arrangement of the this compound scaffold and its analogs is crucial for their interaction with biological targets. Conformational analysis and pharmacophore modeling help to elucidate the key structural features required for activity.

A critical aspect of the conformation is the relative orientation of the quinazolinone core and the pyridine ring. For some p38 MAPK inhibitors, it was found that the benzyl (B1604629) group could be expelled out of the suitable π–π stacking with a tyrosine residue in the active site, leading to an unfavorable configuration. rsc.org This suggests that maintaining a specific, often planar, conformation that allows for optimal stacking interactions is important for activity.

Pharmacophore models for this class of compounds often include:

A hydrogen bond donor/acceptor group (the quinazolinone carbonyl and N-H).

An aromatic/heteroaromatic ring system (the quinazolinone and pyridine rings) capable of π-π stacking interactions.

Specific locations for hydrogen bond acceptors, such as the nitrogen atom of the pyridine ring.

The stability of the quinazolinone ring system itself contributes to its suitability as a pharmacophore. omicsonline.org It is relatively stable to oxidation, reduction, and hydrolysis, providing a robust scaffold for the presentation of various functional groups. omicsonline.org

Computational and Theoretical Research Approaches for 2 Pyridin 4 Yl Quinazolin 4 Ol

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-(Pyridin-4-yl)quinazolin-4-ol, within the active site of a target protein. ukaazpublications.com This method is crucial for visualizing the ligand's position and calculating the binding energy of the complex. ukaazpublications.com

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between a ligand and a protein. A lower binding energy generally indicates a more stable and potent interaction. For quinazoline (B50416) derivatives, docking studies have been instrumental in predicting their potential as inhibitors for various protein targets.

For instance, in studies on related quinazoline compounds targeting the Epidermal Growth Factor Receptor (EGFR), molecular docking revealed significant binding affinities. One study on a quinazoline derivative reported a binding affinity of -8.79 kcal/mol within the EGFR active site. nih.gov In another investigation, novel quinazolin-4-one/3-cyanopyridin-2-one hybrids were evaluated as dual inhibitors of EGFR and BRAFV600E, showing potent inhibitory activities that were rationalized by their strong predicted binding energies. nih.gov These studies exemplify how docking is used to quantify and compare the binding potential of different ligands, guiding the selection of candidates for further development.

Table 1: Examples of Predicted Binding Affinities for Quinazoline Derivatives against Protein Targets Note: The following data is for structurally related quinazoline compounds and serves to illustrate the application of molecular docking.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Quinazoline Derivative | EGFR | -8.79 | nih.gov |

| Quinazoline-based AChEI | Acetylcholinesterase | - | nih.gov |

| Quinazolin-4-one Hybrid | EGFR | - | nih.gov |

| Quinazolin-4-one Hybrid | BRAFV600E | - | nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces, as well as pinpointing the key amino acid residues in the protein's binding site that are crucial for ligand recognition.

For example, docking studies of quinazolin-4-one/3-cyanopyridin-2-one hybrids within the EGFR active site showed that the pyridone nitrogen and the carbonyl oxygen of the core structure form essential hydrogen bonds with the backbone of Met769 in the hinge region. nih.gov The nitrile group was also identified as critical for forming these interactions. nih.gov Similarly, in studies of quinazoline derivatives as potential anticancer agents targeting the AKT1 protein, docking analyses revealed a good fit of the compounds into the active site, allowing for the determination of their binding modes. nih.gov These detailed interaction maps are vital for understanding the structure-activity relationship (SAR) and for rationally designing new derivatives with improved binding characteristics.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov By simulating the movements of atoms and molecules, MD can validate the interactions predicted by docking and provide a more accurate estimation of binding free energies. nih.gov

Studies on structurally related compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDKs), have utilized MD simulations to explore the binding mechanisms. nih.govnih.gov These simulations help to confirm the stability of the ligand within the binding pocket and analyze how the interactions evolve over the simulation period. This approach is critical for ensuring that the predicted binding mode from docking is maintained in a more realistic, dynamic environment, thus increasing confidence in the potential of the compound as an effective inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. frontiersin.orgnih.gov

For quinazoline derivatives, both 2D and 3D-QSAR models have been developed to guide the design of new anticancer agents. frontiersin.orgnih.gov For example, a study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, which share structural motifs with the title compound, used a non-linear Gene Expression Programming (GEP) method to build a robust QSAR model for predicting IC50 values against osteosarcoma. frontiersin.org Another study constructed a 3D-QSAR model for quinazoline derivatives using the CoMSIA (Comparative Molecular Similarity Indices Analysis) method, which provided contour maps illustrating how different structural features (e.g., steric, electrostatic) impact biological activity. nih.gov These models serve as powerful predictive tools, enabling the prioritization of synthetic efforts toward compounds with the highest predicted activity. frontiersin.orgnih.gov

In Silico Screening and Virtual Screening Methodologies

In silico and virtual screening are powerful techniques used to search large compound libraries for potential hits against a specific biological target. researchgate.net These methods leverage computational tools, including docking and pharmacophore modeling, to rapidly assess thousands or even millions of molecules, significantly accelerating the initial stages of drug discovery.

The quinazoline scaffold is frequently utilized in such screening campaigns. For instance, in silico screening has been employed to identify "best fit" quinazolinone and pyridine (B92270) derivatives as inhibitors of Dihydrofolate reductase (DHFR), an important anticancer target. researchgate.net In another approach, a validated 3D-QSAR-based pharmacophore model derived from known quinazoline-based acetylcholinesterase inhibitors was used as a filter to screen a large chemical database, leading to the identification of novel potential inhibitors. nih.gov Virtual screening tools like PyRx have also been used to screen synthesized quinazolinone compounds against protein targets like AKT1, demonstrating the utility of these methods in identifying promising leads from a series of related compounds. nih.gov

Future Research Directions for 2 Pyridin 4 Yl Quinazolin 4 Ol and Its Derivatives

Development of Novel and Efficient Synthetic Strategies

While methods for synthesizing the 2-(pyridin-4-yl)quinazolin-4-ol core exist, future research should prioritize the development of more efficient, versatile, and environmentally benign strategies. researchgate.netacs.org Traditional methods can involve harsh conditions or corrosive chemicals. arkat-usa.org

Future efforts could focus on:

One-Pot, Multi-Component Reactions: Domino three-component assembly reactions, using starting materials like arenediazonium salts, nitriles, and bifunctional anilines, offer a highly efficient route to diversely substituted quinazolinones. acs.org These methods streamline synthesis by forming multiple chemical bonds in a single operation, reducing waste and saving time. acs.org

Catalyst Innovation: Exploring novel catalysts is crucial. For instance, copper-catalyzed synthesis provides a flexible method for generating quinazolinone structures. researchgate.net Research into new magnetic nano-catalyst systems, such as those based on graphene oxide, has shown promise for producing quinazoline (B50416) derivatives with high efficiency under solvent-free conditions, allowing for easy catalyst separation and recycling. researchgate.net

Environmentally Benign Approaches: The use of aryne chemistry presents a mild and efficient pathway to phenoxy-quinazoline derivatives from quinazolin-4(3H)-one, avoiding harsh reagents. rsc.org Similarly, methods using I2/DMSO for oxidative coupling represent a metal-free alternative for creating 2-aryl quinazolin-4(3H)-ones. mdpi.com Continued development in this area is essential for sustainable pharmaceutical manufacturing.

A known synthesis for the 2-(pyridin-2-yl) analog involves the amidation of 2-aminobenzamide (B116534) with pyridine-2-carboxylic acid, followed by cyclization with methanolic sodium hydroxide (B78521) to yield 2-(pyridin-2-yl)quinazolin-4-ol. researchgate.netacs.org Adapting and optimizing such routes for the pyridin-4-yl isomer using novel catalytic systems could significantly improve yield and accessibility.

In-depth Mechanistic Elucidation of Observed Biological Activities

Derivatives of the quinazoline scaffold have demonstrated a variety of biological actions, but the precise mechanisms for this compound and its direct analogs require more profound investigation. mdpi.comfrontiersin.org Understanding how these molecules interact with biological systems at a molecular level is paramount for their development as targeted therapies.

Key areas for mechanistic investigation include:

Kinase Inhibition: Quinazolines are well-known kinase inhibitors, targeting pathways crucial for cancer cell proliferation like the PI3K/Akt/mTOR pathway and receptor tyrosine kinases such as EGFR. mdpi.comfrontiersin.org Studies have identified 2-(pyridin-4-yl)quinazolin-4(3H)-one derivatives as potential PI3K inhibitors. mdpi.com Future work must confirm the specific kinases inhibited by this compound, determine the nature of this inhibition (e.g., competitive, non-competitive), and clarify its effects on downstream signaling proteins like p-AKT and p-S6. mdpi.com

Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis. Quinazolinone derivatives have been shown to trigger apoptosis by upregulating pro-apoptotic genes (e.g., P53, Bax, caspases) and downregulating anti-apoptotic genes (e.g., Bcl-2). mdpi.comresearchgate.net Research should investigate whether this compound derivatives induce apoptosis and, if so, through which pathway (intrinsic or extrinsic).

Tubulin Polymerization Inhibition: Some quinazolinone compounds exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and disruption of the microtubule network. mdpi.comnih.gov It is vital to determine if this mechanism is relevant for this compound, as this could position it as a potential treatment for various cancers. mdpi.comfrontiersin.org

The following table summarizes known biological activities of related quinazolinone derivatives, highlighting potential avenues for mechanistic studies.

| Biological Activity | Molecular Target/Pathway | Potential Effect | Reference |

| Anticancer | PI3K/Akt/mTOR Pathway | Inhibition of cell growth and proliferation | mdpi.comfrontiersin.org |

| EGFR, VEGFR-2, RAF Kinase | Inhibition of cancer cell signaling | mdpi.comnih.gov | |

| Tubulin Polymerization | G2/M cell cycle arrest | mdpi.comnih.gov | |

| PARP-1 | Inhibition of DNA repair in cancer cells | nih.gov | |

| Anti-inflammatory | NF-κB, AP-1 | Reduction of inflammatory mediators | omicsonline.org |

| Antimicrobial | DNA structure, Cell wall | Inhibition of microbial growth | nih.gov |

Rational Design of Potency-Optimized Analogs based on Advanced SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For the this compound scaffold, systematic modification and subsequent biological evaluation will enable the rational design of analogs with optimized potency and selectivity.

Future research should build on existing SAR data for quinazolines:

Substitution on the Quinazoline Ring: Modifications at various positions of the quinazoline core are known to impact activity. nih.gov For example, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the nature of the substituent at the 4-position was critical for EGFR inhibitory activity. nih.gov Similarly, incorporating an acrylamide (B121943) moiety at the ortho-position of an aniline (B41778) ring attached to the quinazoline core has yielded potent inhibitors. nih.gov

Substitution on the Pyridine (B92270) Ring: The position and electronic properties of substituents on the pyridine ring can influence binding affinity and biological function. For other 2-aryl quinazolines, para-substitution on the phenyl ring with electron-withdrawing groups led to higher inhibitory activity compared to electron-donating groups. nih.gov A similar systematic exploration is needed for the pyridine moiety of this compound.

Scaffold Hopping and Hybridization: Future design could involve replacing or augmenting the core structure. For instance, creating hybrid molecules that combine the quinazolinone scaffold with other pharmacologically active motifs like pyrroles or indoles has proven to be a successful strategy for developing novel kinase inhibitors and anticancer agents. frontiersin.orgnih.govnih.gov

The table below outlines key SAR findings for related quinazoline derivatives that can guide future analog design.

| Scaffold Position | Modification | Impact on Activity | Reference |

| Quinazoline C2 | Phenyl, Pyridyl, or other aryl groups | Essential for activity; substitution pattern on the aryl ring is critical. | mdpi.comnih.gov |

| Quinazoline C3 | Substituted aromatic rings, alkyl groups | Can significantly modulate antimicrobial and anticancer potency. | nih.govresearchgate.net |

| Quinazoline C4 | Substituted amines, anilino groups | Crucial for kinase inhibition; substitution pattern dictates potency and selectivity. | mdpi.comnih.gov |

| Quinazoline C6/C7 | Methoxy (B1213986), bromo, amino groups | Can enhance binding to targets like EGFR and improve antiproliferative effects. | mdpi.comnih.gov |

Exploration in Undiscovered Therapeutic Areas

While much of the focus on quinazolines has been in oncology, the broad spectrum of biological activity associated with this scaffold suggests significant untapped potential in other therapeutic areas. ontosight.airesearchgate.net Future research should systematically explore the efficacy of this compound and its derivatives against a wider range of diseases.

Promising areas for exploration include:

Neurological Disorders: The ability of some quinazolines to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) disorders. ontosight.ai Their potential as kinase inhibitors could be relevant for neurodegenerative diseases where kinase dysregulation is implicated.

Infectious Diseases: Quinazoline derivatives have shown antimicrobial properties. ontosight.ainih.gov This includes potential applications as novel antibiotics, antifungals, and antivirals. ontosight.aimdpi.com Specific investigation into their activity against challenging pathogens, including drug-resistant bacteria and viruses like influenza, is warranted. mdpi.com Furthermore, a series of 2-aryl-4-aminoquinazolines showed efficacy in an in vivo model of Trypanosoma cruzi infection, the parasite responsible for Chagas disease, suggesting a potential role in combating neglected tropical diseases. acs.org

Antihistaminic and Anti-inflammatory Activity: Certain quinazolinone derivatives have been synthesized and evaluated as H1-antihistaminic agents. researchgate.net Additionally, some derivatives have been identified as inhibitors of NF-κB and AP-1, key transcription factors in the inflammatory response, indicating potential as anti-inflammatory drugs. omicsonline.org

Integration of Advanced Experimental Techniques with Predictive Computational Models

To accelerate the discovery and optimization of this compound-based drug candidates, future research must integrate advanced computational and experimental methodologies. This synergistic approach allows for more efficient screening, rational design, and mechanistic investigation.

Key integrations should include:

Computational Screening and Design: Virtual ligand screening and molecular docking studies can predict the binding of novel analogs to specific biological targets like kinase ATP-binding pockets. mdpi.commdpi.comjapsonline.com This allows for the prioritization of compounds for synthesis, saving time and resources. mdpi.com These computational models can be refined with experimental data to improve their predictive power for designing next-generation inhibitors. japsonline.com

Advanced Experimental Validation: High-throughput screening (HTS) can rapidly assess the activity of large libraries of synthesized compounds against various cell lines or enzymes. mdpi.com Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to confirm that a compound engages with its intended target within a cellular environment, providing crucial evidence of its mechanism of action. nih.gov

Pharmacokinetic Modeling: Early in the drug discovery process, computational models can predict the ADME (absorption, distribution, metabolism, and excretion) properties of designed analogs. This allows for the early identification and optimization of compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later preclinical and clinical stages.

By combining in silico predictions with robust in vitro and in vivo validation, the development pipeline for this compound derivatives can be made significantly more efficient and targeted.

常见问题

Q. What are the optimal synthetic conditions for achieving high yields of 2-(Pyridin-4-yl)quinazolin-4-ol?

- Methodological Answer : High yields (up to 76%) are achieved using ethanol as a solvent with potassium carbonate (K₂CO₃) as a base under reflux conditions. Alternative solvents like dioxane or THF may reduce yields to 35–50% due to poor solubility of intermediates. Catalyst choice (e.g., Pd-based systems) and reaction time (6–12 hours) significantly influence efficiency. Optimization should prioritize solvent polarity and temperature control to stabilize reactive intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm) and carbon backbone. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 266.0825). Elemental analysis (C, H, N) should align with theoretical values (±0.3%). For crystalline derivatives, X-ray crystallography (as in ) resolves bond angles and confirms quinazolin-4-ol tautomerism .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) effectively removes unreacted pyridinyl precursors. Recrystallization from ethanol/water (1:1) improves purity (>97%) by eliminating polar byproducts. For thermally stable derivatives, sublimation under reduced pressure (80–100°C) yields analytically pure samples .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or anti-inflammatory enzymes). Focus on hydrogen bonding between the quinazolin-4-ol moiety and catalytic residues (e.g., Asp/Lys pairs). MD simulations (GROMACS/AMBER) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with SPR binding assays (KD < 1 µM) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Standardize assay conditions:

- Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for pH/temperature.

- Validate purity via HPLC (C18 column, acetonitrile/water gradient) to exclude batch-to-batch variability.

- Cross-reference with in silico ADMET predictions (SwissADME) to rule out false positives from metabolite interference .

Q. How can the aqueous solubility of this compound be enhanced for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400/water (20:80) or cyclodextrin inclusion complexes (β-CD, 10 mM).

- Prodrug derivatization : Introduce phosphate groups at the 4-hydroxyl position to enhance solubility 10-fold.

- Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .

Q. What experimental protocols evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) for 72 hours, monitor degradation via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability).

- Photostability : Expose to UV light (λ = 254 nm) for 24 hours; quantify degradation by HPLC-DAD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。